molecular formula C8H12ClNO3 B1411842 Pyridoxine-d2HCl (5-hydroxymethyl-d2) CAS No. 5027-82-7

Pyridoxine-d2HCl (5-hydroxymethyl-d2)

Cat. No.: B1411842
CAS No.: 5027-82-7
M. Wt: 207.65 g/mol
InChI Key: ZUFQODAHGAHPFQ-BCKZTNHCSA-N
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Description

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Scientific Research Applications

Pyridoxine-d2HCl (5-hydroxymethyl-d2) has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

The compound is non-hazardous for transport . It is stable if stored under recommended conditions .

Biochemical Analysis

Biochemical Properties

Pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a crucial role in numerous biochemical reactions. It acts as a coenzyme in the metabolism of amino acids, lipids, and carbohydrates. The compound interacts with several enzymes, including pyridoxal kinase, which phosphorylates pyridoxine to form pyridoxal phosphate, the active form of vitamin B6. Pyridoxal phosphate is essential for the function of enzymes such as aminotransferases, which are involved in amino acid metabolism .

Cellular Effects

Pyridoxine-d2HCl (5-hydroxymethyl-d2) influences various cellular processes. It is involved in the synthesis of neurotransmitters like serotonin and dopamine, impacting cell signaling pathways. The compound also affects gene expression by modulating the activity of transcription factors that regulate genes involved in cellular metabolism. Additionally, pyridoxine-d2HCl (5-hydroxymethyl-d2) plays a role in maintaining cellular homeostasis by participating in the synthesis of sphingolipids, which are crucial for cell membrane integrity .

Molecular Mechanism

At the molecular level, Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects through its active form, pyridoxal phosphate. This coenzyme forms Schiff base intermediates with amino groups of substrates, facilitating various enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization reactions. It also influences gene expression by binding to nuclear receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that Pyridoxine-d2HCl (5-hydroxymethyl-d2) maintains its biochemical activity over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of Pyridoxine-d2HCl (5-hydroxymethyl-d2) in animal models are dose-dependent. At low doses, the compound supports normal metabolic functions and promotes healthy growth and development. At high doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies have shown that excessive intake of Pyridoxine-d2HCl (5-hydroxymethyl-d2) can lead to sensory neuropathy and liver damage in animal models .

Metabolic Pathways

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is involved in several metabolic pathways. It is converted to pyridoxal phosphate by pyridoxal kinase, which then participates in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. The compound also interacts with enzymes such as serine hydroxymethyltransferase and cystathionine β-synthase, which are involved in the metabolism of serine and homocysteine, respectively .

Transport and Distribution

Within cells and tissues, Pyridoxine-d2HCl (5-hydroxymethyl-d2) is transported and distributed by specific transporters and binding proteins. It is taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, the compound is distributed to various organelles, including the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is localized in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also affect the targeting and activity of Pyridoxine-d2HCl (5-hydroxymethyl-d2) within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.

Industrial Production Methods

Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridoxal-d2, pyridoxamine-d2, and various substituted derivatives, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the reaction of 5-hydroxymethyl-d2-pyridin-3-ol with hydrochloric acid.", "Starting Materials": [ "5-hydroxymethyl-d2-pyridin-3-ol", "Hydrochloric acid" ], "Reaction": [ "To a stirred solution of 5-hydroxymethyl-d2-pyridin-3-ol in methanol, add hydrochloric acid dropwise.", "Stir the mixture at room temperature for several hours.", "Concentrate the reaction mixture under reduced pressure.", "Dissolve the residue in water and extract with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Pyridoxine-d2HCl (5-hydroxymethyl-d2)." ] }

CAS No.

5027-82-7

Molecular Formula

C8H12ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2;

InChI Key

ZUFQODAHGAHPFQ-BCKZTNHCSA-N

Isomeric SMILES

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl

SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 2
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 3
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 4
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 5
Pyridoxine-d2HCl (5-hydroxymethyl-d2)
Reactant of Route 6
Pyridoxine-d2HCl (5-hydroxymethyl-d2)

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